methyl 6-formyl-4-methoxypyridine-2-carboxylate
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Overview
Description
Methyl 6-formyl-4-methoxypyridine-2-carboxylate is an organic compound with the molecular formula C9H9NO4. This compound is a derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of a formyl group at the 6-position, a methoxy group at the 4-position, and a carboxylate ester at the 2-position of the pyridine ring. These functional groups confer unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-formyl-4-methoxypyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-methoxypyridine, followed by reduction to obtain 4-methoxypyridin-2-amine. This intermediate is then subjected to formylation using formic acid or formamide under acidic conditions to introduce the formyl group at the 6-position. Finally, esterification with methanol and a suitable catalyst, such as sulfuric acid, yields the desired methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, high-purity starting materials, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 6-formyl-4-methoxypyridine-2-carboxylate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 6-carboxy-4-methoxypyridine-2-carboxylate.
Reduction: Methyl 6-hydroxymethyl-4-methoxypyridine-2-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-formyl-4-methoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 6-formyl-4-methoxypyridine-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The methoxy and carboxylate groups can also affect the compound’s solubility and reactivity, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxypyridine-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 6-methoxypyridine-2-carboxylate: Lacks the formyl group, leading to different chemical properties.
Ethyl 6-formyl-4-methoxypyridine-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness
Methyl 6-formyl-4-methoxypyridine-2-carboxylate is unique due to the presence of both a formyl and a methoxy group on the pyridine ring, which provides a distinct set of chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these functional groups are required.
Properties
CAS No. |
109880-40-2 |
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Molecular Formula |
C9H9NO4 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
methyl 6-formyl-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-5H,1-2H3 |
InChI Key |
MYHNMMAOKRDCQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)C(=O)OC)C=O |
Purity |
95 |
Origin of Product |
United States |
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